oleoyl-CoA(4-)
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Overview
Description
Oleoyl-CoA(4-) is an octadecenoyl-CoA(4-) arising from deprotonation of the phosphate and diphosphate functions of oleoyl-CoA. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of an oleoyl-CoA.
Scientific Research Applications
Interaction with Phosphatidylcholine and Serum Albumin
Oleoyl-CoA interacts with phosphatidylcholine (PC) bilayers and bovine serum albumin (BSA), as evidenced by NMR spectroscopy studies. The binding of oleoyl-CoA to PC vesicles and BSA can be detected by changes in carbon and phosphorus chemical shifts. These interactions highlight oleoyl-CoA's role in cellular processes involving lipid bilayers and protein binding (Boylan & Hamilton, 1992).
Metabolism in Soybean Genotypes
Research on soybean genotypes shows that oleoyl-CoA is actively involved in the metabolism of oleic acid. The study compared the metabolism of oleoyl-CoA in different soybean genotypes, indicating its central role in fatty acid synthesis and modification processes (Martin & Rinne, 1986).
Role in Oleate Desaturation in Leaves
In a study on leaf microsomal preparations, oleoyl-CoA was shown to participate in oleate desaturation, a crucial step in the biosynthesis of linoleic acid. This demonstrates the enzyme's significant role in fatty acid metabolism in plant leaves (Slack, Roughan, & Terpstra, 1976).
Inhibition of Adenine Nucleotide Translocase Activity
Oleoyl-CoA can inhibit adenine nucleotide translocase activity in rat liver mitochondria, linking it to regulatory mechanisms in cellular respiration and metabolism (Shug, Lerner, Elson, & Shrago, 1971).
Synthesizing Activity in Rat Kidney
An oleamide synthetase found in rat tissues uses oleoyl-CoA as a substrate, indicating its involvement in the biosynthesis of primary fatty acid amides, which are important lipid signaling molecules (Driscoll, Chaturvedi, & Mueller, 2007).
Link to KATP Channels in the Heart
Oleoyl-CoA has been found to directly link metabolism to KATP channels in cardiac muscle cells, demonstrating its role in modulating heart function and metabolism (Liu, Hanley, Ray, & Daut, 2001).
Chloroplast Glycerol-3-Phosphate Acyltransferase Activity
In chloroplasts, glycerol-3-phosphate acyltransferases can use oleoyl-CoA as a substrate for acylating glycerol 3-phosphate, underscoring its importance in plant lipid metabolism (Frentzen, Heinz, McKeon, & Stumpf, 2005).
properties
Product Name |
oleoyl-CoA(4-) |
---|---|
Molecular Formula |
C39H64N7O17P3S-4 |
Molecular Weight |
1028 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-[2-[(Z)-octadec-9-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C39H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h11-12,26-28,32-34,38,49-50H,4-10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/p-4/b12-11-/t28-,32-,33-,34+,38-/m1/s1 |
InChI Key |
XDUHQPOXLUAVEE-BPMMELMSSA-J |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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